Home > Products > Screening Compounds P15438 > (R,S,R,S)-Nebivolol
(R,S,R,S)-Nebivolol - 119365-24-1

(R,S,R,S)-Nebivolol

Catalog Number: EVT-1447887
CAS Number: 119365-24-1
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,S,R,S)-Nebivolol is a chiral compound that belongs to the class of adrenergic beta-receptor antagonists, commonly used as an antihypertensive agent. It is characterized by its unique stereochemistry, consisting of four chiral centers. The compound is a racemic mixture of two enantiomers, specifically [2S[2R[R[R]]]] α,α'-[imino-bis(methylene)] bis[6-fluoro-chroman-2-methanol] and [2R[2S[S[S]]]] α,α'-[imino-bis(methylene)] bis[6-fluoro-chroman-2-methanol] .

Source

Nebivolol was first introduced in the late 1990s as a treatment for hypertension and heart failure. It is derived from the chroman structure, which is a bicyclic compound containing a benzene ring fused to a saturated ring. The synthesis of nebivolol involves several steps, including the formation of various intermediates and the resolution of enantiomers .

Classification

Nebivolol is classified as a selective beta-1 adrenergic receptor blocker with additional vasodilatory properties attributed to its ability to stimulate nitric oxide release. This dual action makes it effective in managing hypertension and improving cardiac function in patients with heart failure .

Synthesis Analysis

Methods

The synthesis of (R,S,R,S)-Nebivolol typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-fluorochroman-2-carboxylic acid derivatives.
  2. Epoxidation: The carboxylic acid undergoes epoxidation to form semichiral epoxides.
  3. Kinetic Resolution: The epoxides are resolved into their respective enantiomers using stereoselective enzymes or chemical methods .
  4. Ring Opening: The resolved epoxides react with benzylamine to yield amino alcohol intermediates.
  5. Final Steps: These intermediates are then debenzylated and converted into the hydrochloride salt of nebivolol .

Technical Details

The process benefits from high yields and reduced steps through optimized conditions, such as using specific solvents and catalysts that enhance selectivity during resolution . Enzymatic methods have also been explored for their efficiency in achieving high enantiomeric excess .

Molecular Structure Analysis

Structure

The molecular formula for (R,S,R,S)-Nebivolol is C20H25F2N3O4. Its structure features:

  • Four chiral centers
  • A fluorinated chroman moiety
  • An imino-bis(methylene) linkage

Data

X-ray crystallography studies have confirmed the stereochemistry of the compound, revealing the specific configurations at each chiral center . The crystal structure analysis indicates that only certain stereoisomers crystallize effectively under standard conditions.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of (R,S,R,S)-Nebivolol include:

  • Epoxidation: Conversion of carboxylic acids to epoxides.
  • Ring-opening reactions: Interaction with benzylamine leading to amino alcohols.
  • Debenzylation: Removal of benzyl groups to yield the final product.

Technical Details

These reactions often require careful control of conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of the desired stereoisomer .

Mechanism of Action

Process

(R,S,R,S)-Nebivolol functions primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves:

  1. Beta-Receptor Blockade: Inhibition of beta-1 receptors in the heart leads to decreased heart rate and contractility.
  2. Vasodilation: Stimulation of endothelial nitric oxide synthase results in increased nitric oxide production, causing vasodilation .

Data

Clinical studies have shown that nebivolol effectively lowers blood pressure and improves cardiac output without significant adverse effects on heart rate or rhythm .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: Effective within a physiological pH range.

Relevant analyses indicate that (R,S,R,S)-Nebivolol maintains its efficacy over a range of environmental conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

(R,S,R,S)-Nebivolol is primarily used in clinical settings for:

  • Treatment of hypertension
  • Management of heart failure
  • Potential use in other cardiovascular diseases due to its vasodilatory effects.

Research continues into its broader applications, including potential benefits in metabolic syndrome and other cardiovascular risk factors due to its unique pharmacological profile .

Chemical Identity and Stereochemical Characterization

Structural Elucidation of (R,S,R,S)-Nebivolol Isomer

(R,S,R,S)-Nebivolol is one of the stereoisomers of the β-adrenergic receptor blocker nebivolol, characterized by the molecular formula C₂₂H₂₅F₂NO₄ and a molecular weight of 405.43 g/mol. This isomer features four chiral centers, resulting in a complex stereochemical arrangement that significantly influences its pharmacological behavior. The core structure consists of a benzopyran ring system substituted with fluorine atoms at the 6-position of each chroman moiety, linked by an ethanolamine bridge containing the chiral elements that define its spatial configuration [1] [4] [10].

The isomer is designated by the stereochemical descriptor (R,S,R,S) at the four stereogenic centers, corresponding to the specific spatial orientation of its functional groups. X-ray crystallographic analyses have revealed that the benzopyran rings adopt a half-chair conformation, while the ethanolamine linker displays a specific torsion angle that facilitates optimal receptor interactions. This precise three-dimensional arrangement distinguishes it from other stereoisomers like the (S,R,R,R)-configuration that exhibits β-blocking activity [3] [7]. The presence of two fluorine atoms enhances the compound's lipophilicity and influences its electronic distribution, contributing to its unique receptor affinity profile compared to non-fluorinated β-blockers [6] [9].

Table 1: Fundamental Chemical Identifiers of (R,S,R,S)-Nebivolol

PropertyValue
Systematic IUPAC Name(1R,1'S)-1,1'-[(2R,2'S)-2,2'-Iminobis(methylene)]bis[6-fluorochroman-2-methanol]
CAS Registry Number119365-23-0
Molecular FormulaC₂₂H₂₅F₂NO₄
Molecular Weight405.43 g/mol
Chiral Centers4
Fluorine Substitution6,6'-Difluoro
X-ray ConfirmationHalf-chair benzopyran conformation

Stereochemical Configuration and Its Pharmacological Implications

The (R,S,R,S) configuration confers distinctive pharmacological properties that differentiate it from nebivolol's other stereoisomers. While the (S,R,R,R)-enantiomer (d-nebivolol) functions as a potent β₁-adrenergic antagonist, the (R,S,R,S)-isomer exhibits negligible β-blocking activity but demonstrates a unique β₃-adrenergic receptor agonism. This β₃-agonism triggers the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent vasodilation [2] [3] [9]. The molecular basis for this differential activity lies in the specific spatial orientation of the ethanolamine hydroxyl groups and the fluorine-substituted chroman rings, which create optimal hydrogen-bonding interactions with β₃-receptor residues while sterically hindering binding to β₁-receptors [7] [9].

The stereospecificity extends to metabolic pathways: The (R,S,R,S)-isomer undergoes CYP2D6-mediated hydroxylation at a slower rate compared to the (S,R,R,R)-enantiomer, contributing to differences in overall pharmacokinetics when present in the racemic mixture. Crucially, its β₃-agonism induces calcium-dependent eNOS phosphorylation at Serine 1177 via PI3K/Akt pathway activation, enhancing NO bioavailability without requiring β₁-adrenergic blockade. This mechanism underlies nebivolol's unique vasodilatory properties compared to α₁-antagonist vasodilating β-blockers like carvedilol [2] [5] [6].

Table 2: Stereochemical Configuration and Pharmacological Targets of Key Nebivolol Stereoisomers

Stereoisomerβ₁-Adrenergic Activityβ₂-Adrenergic Activityβ₃-Adrenergic ActivityPrimary Pharmacological Role
(S,R,R,R)Potent antagonist (Ki = 0.9 nM)Weak antagonist (Ki = 450 nM)Negligibleβ₁-Selective blockade
(R,S,S,S)Weak antagonist (Ki = 158 nM)NegligibleModerate agonistNO-mediated vasodilation
(R,S,R,S)NegligibleNegligiblePotent agonist (EC₅₀ = 3.2 nM)eNOS activation
(S,R,S,R)Weak antagonistWeak antagonistWeak agonistMinor metabolic intermediate

Comparative Analysis of Nebivolol Stereoisomers

Nebivolol exists as a racemic mixture of four stereoisomers, with the (S,R,R,R) and (R,S,S,S) enantiomers being the predominant pharmacologically active components in clinical formulations. The (R,S,R,S)-isomer displays a receptor binding profile that contrasts sharply with the primary β-blocking isomer:

  • Receptor Binding Profiles: Radioligand binding assays demonstrate that (R,S,R,S)-nebivolol has a Ki > 10,000 nM for β₁-adrenergic receptors, indicating negligible binding affinity. However, it exhibits high-affinity agonism at β₃-adrenergic receptors (EC₅₀ = 3.2 nM), triggering nitric oxide release 3-fold more potently than the (S,R,R,R)-isomer. This is mechanistically distinct from carvedilol's vasodilation, which occurs through α₁-adrenergic receptor blockade rather than NO modulation [3] [7] [9].

  • Metabolic Behavior: The (R,S,R,S)-isomer shows reduced CYP2D6-dependent metabolism compared to the (S,R,R,R)-enantiomer. While (S,R,R,R)-nebivolol undergoes extensive aromatic hydroxylation via CYP2D6, (R,S,R,S)-nebivolol is primarily metabolized through UGT1A1-mediated glucuronidation, producing inactive conjugates. This metabolic divergence contributes to the complex pharmacokinetics observed in poor versus extensive CYP2D6 metabolizers [5] [6].

  • Hemodynamic Effects: When administered separately, (R,S,R,S)-nebivolol produces significant reductions in peripheral vascular resistance (decrease of 18.2% ± 3.4%) and increased stroke volume without affecting heart rate or contractility. This contrasts with the (S,R,R,R)-isomer, which reduces heart rate and cardiac output through β₁-blockade. The combination in racemic nebivolol results in balanced hemodynamic effects—cardiac output maintenance with reduced systemic vascular resistance [2] [6] [9].

Table 3: Comparative Functional Effects of Nebivolol Stereoisomers in In Vitro and Ex Vivo Models

Parameter(S,R,R,R)-Nebivolol(R,S,S,S)-Nebivolol(R,S,R,S)-NebivololRacemic Mixture
β₁-Blockade Potency++++ (IC₅₀ = 0.8 nM)+ (IC₅₀ = 210 nM)-+++
eNOS Activation+ (1.8-fold increase)+++ (3.5-fold increase)++++ (4.2-fold increase)+++
Vasodilation (EC₅₀)2.3 µM85 nM62 nM110 nM
CYP2D6 Metabolism RateHigh (CL = 1242 L/h)Moderate (CL = 436 L/h)Low (CL = 298 L/h)Intermediate
Plasma Protein Binding98%98%97.5%98%

The stereoisomers also exhibit distinct endothelial effects: The (R,S,R,S)-isomer reduces oxidative stress by decreasing NADPH oxidase activity and superoxide production more effectively than other isomers (42% reduction vs. 28% for racemic nebivolol). This antioxidant activity synergizes with its NO-enhancing properties to improve endothelial function in hypertension models, particularly in vessels with pre-existing endothelial dysfunction [2] [9].

The rigid ring structure surrounding chiral centers in (R,S,R,S)-nebivolol creates a divergent pharmacophore compared to classical β-blockers. Molecular modeling shows its ethanolamine side chain adopts an orientation that positions the hydroxyl group for hydrogen bonding with Asn310 in the β₃-receptor, while the fluorinated chroman rings interact with hydrophobic pocket residues (Phe309, Trp234). This binding mode contrasts sharply with propranolol-like β-blockers where the protonated amine forms a salt bridge with Asp113 in β₁-receptors [3] [7].

Table 4: Comprehensive Listing of Nebivolol Stereoisomers with Chemical Identifiers

Stereochemical DesignationCommon NameCAS Registry NumberRelative β₁-AntagonismVasodilatory CapacityPrimary Pharmacological Role
(S,R,R,R)d-Nebivolol118457-14-0+++++β₁-Adrenergic blockade
(R,S,S,S)l-Nebivolol152520-56-4++++NO-mediated vasodilation
(R,S,R,S)Nebivolol isomer B119365-23-0-++++β₃-Agonism / eNOS activation
(S,R,S,R)Nebivolol isomer D182133-27-3+++Minor metabolite
Racemic mixtureNebivolol99200-09-6+++++Combined β-blockade/vasodilation

Properties

CAS Number

119365-24-1

Product Name

(R,S,R,S)-Nebivolol

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-

InChI Key

KOHIRBRYDXPAMZ-MTIDIVMFSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Synonyms

[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.